
2-(2,4-Dinitrophenoxy)naphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-Dinitrophenoxy)naphthalene is an organic compound with the molecular formula C16H10N2O5 It is characterized by the presence of a naphthalene ring bonded to a 2,4-dinitrophenoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dinitrophenoxy)naphthalene typically involves the reaction of 2,4-dinitrophenol with naphthalene derivatives. One common method includes the reaction of 2,4-dinitrohalobenzenes with naphthalenediol under reflux conditions in the presence of a salt-forming agent and an organic solvent . The reaction mixture is then cooled, and the solid product is precipitated, filtered, washed, and dried to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to maximize yield and purity while ensuring cost-effectiveness and safety.
化学反応の分析
Types of Reactions
2-(2,4-Dinitrophenoxy)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups or the phenoxy group can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas or metal hydrides for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield 2-(2,4-diaminophenoxy)naphthalene, while substitution reactions can produce various substituted naphthalene derivatives .
科学的研究の応用
2-(2,4-Dinitrophenoxy)naphthalene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development and delivery systems.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-(2,4-Dinitrophenoxy)naphthalene involves its interaction with specific molecular targets and pathways. The compound can act as an oxidative phosphorylation uncoupling agent, disrupting the normal function of mitochondria and leading to changes in cellular energy metabolism . This mechanism is similar to that of 2,4-dinitrophenol, which has been studied extensively for its effects on weight loss and metabolic regulation .
類似化合物との比較
Similar Compounds
2,4-Dinitrophenol: Shares the dinitrophenyl group and exhibits similar oxidative properties.
2,4-Dinitrohalobenzenes: Used as precursors in the synthesis of 2-(2,4-Dinitrophenoxy)naphthalene.
Naphthalenediol: A key reactant in the synthesis of various naphthalene derivatives.
Uniqueness
This compound is unique due to its specific combination of a naphthalene ring and a 2,4-dinitrophenoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
特性
CAS番号 |
2734-77-2 |
|---|---|
分子式 |
C16H10N2O5 |
分子量 |
310.26 g/mol |
IUPAC名 |
2-(2,4-dinitrophenoxy)naphthalene |
InChI |
InChI=1S/C16H10N2O5/c19-17(20)13-6-8-16(15(10-13)18(21)22)23-14-7-5-11-3-1-2-4-12(11)9-14/h1-10H |
InChIキー |
CEBDSLXVLVBXFC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C(C=CC2=C1)OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


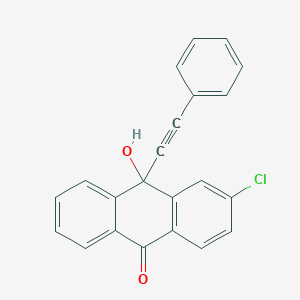
![Methyl 6-bromoimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B13988044.png)
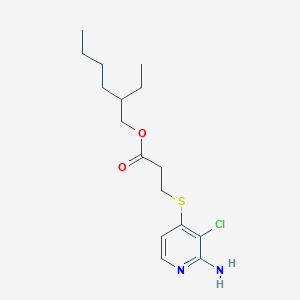
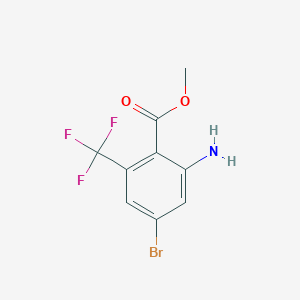
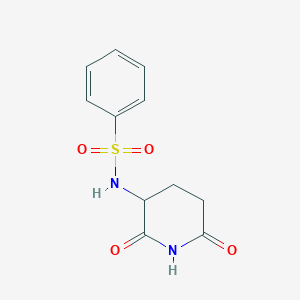
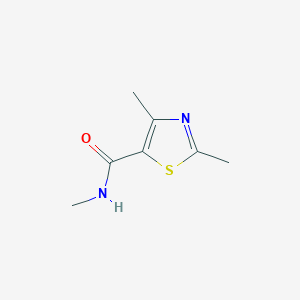
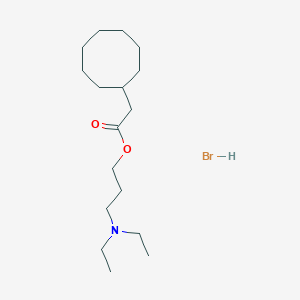
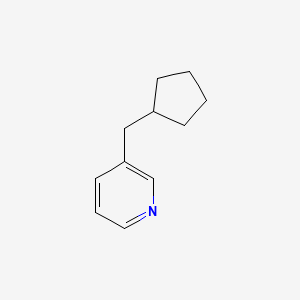
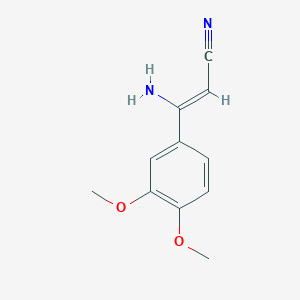
![1-Methyl-4-[(1-nitropropyl)sulfonyl]benzene](/img/structure/B13988092.png)
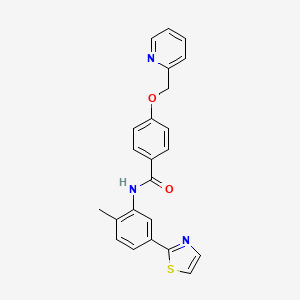

![8-Bromo-5-chloroimidazo[1,2-a]pyrazine](/img/structure/B13988103.png)
![Fmoc-(r)-3-amino-2-([1,1'-biphenyl]-3-ylmethyl)propanoic acid](/img/structure/B13988119.png)
